molecular formula C13H10N2O4 B14734430 4-Nitrophenyl phenylcarbamate CAS No. 6320-72-5

4-Nitrophenyl phenylcarbamate

Cat. No.: B14734430
CAS No.: 6320-72-5
M. Wt: 258.23 g/mol
InChI Key: AMDMIQQYEPTUSI-UHFFFAOYSA-N
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Description

4-Nitrophenyl phenylcarbamate (CAS 6320-72-5) is a high-purity chemical intermediate with significant applications in organic synthesis and biochemical research. With a molecular formula of C13H10N2O4 and a molecular weight of 258.23 g/mol, this compound is professionally recognized for its role as a key building block in the preparation of ureas . Its utility is further demonstrated in the synthesis of complex pharmaceutical compounds such as Rivastigmine, a carbamate-based drug used in the treatment of Alzheimer's disease . In biochemical research, 4-nitrophenyl carbamate derivatives serve as potent, mechanism-based inhibitors for enzymes like bile-salt-dependent lipases (cholesterol esterase) . The inhibition process is first-order with time and exhibits saturation kinetics, leading to the formation of a stable, inactive enzyme-inhibitor complex. The release of the 4-nitrophenol group during this reaction provides a convenient spectrophotometric method for monitoring enzyme activity and active-site titration, making it a valuable tool for studying enzyme kinetics and mechanism . The compound features two aromatic rings connected by a carbamate group, and X-ray crystallography confirms that the molecular structure is not planar, with the rings twisted from the central carbamate group . Handle with appropriate precautions in a controlled laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(14-10-4-2-1-3-5-10)19-12-8-6-11(7-9-12)15(17)18/h1-9H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDMIQQYEPTUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283432
Record name 4-Nitrophenyl phenylcarbamate
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Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-72-5
Record name Carbamic acid, 4-nitrophenyl ester
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenyl phenylcarbamate
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Synthetic Methodologies for 4 Nitrophenyl Phenylcarbamate and Its Derivatives

Classical Synthetic Routes and Refinements

The traditional and most direct method for synthesizing 4-nitrophenyl phenylcarbamate relies on the reaction between 4-nitrophenyl chloroformate and aniline (B41778). This reaction is a cornerstone of carbamate (B1207046) synthesis, valued for its efficiency and high yields.

The formation of this compound is achieved through a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org In this mechanism, the nitrogen atom of aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate. masterorganicchemistry.com The highly electronegative oxygen and chlorine atoms in the chloroformate group create a significant partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. The reaction proceeds via a tetrahedral intermediate, from which a chloride ion is eliminated, and a proton is lost from the nitrogen atom to yield the stable carbamate product. libretexts.org The presence of the 4-nitrophenyl group makes the resulting carbamate an excellent leaving group itself, rendering it a useful intermediate for further synthesis, such as the preparation of ureas. nih.gov

A typical laboratory synthesis involves the dropwise addition of aniline to a solution of 4-nitrophenyl chloroformate in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

The efficiency and yield of the synthesis are highly dependent on the optimization of reaction parameters. nih.gov Key variables include temperature, solvent choice, and the stoichiometry of the reactants.

Temperature: The reaction is typically initiated at a low temperature (e.g., cooled with ice water) to control the initial exothermic reaction upon adding the aniline. nih.gov After the initial addition, the mixture is often allowed to warm to room temperature and then refluxed to ensure the reaction goes to completion. nih.gov

Solvent: Dichloromethane (CH2Cl2) is a commonly used solvent for this reaction due to its ability to dissolve the reactants and its relative inertness. nih.gov Tetrahydrofuran (THF) is another suitable solvent.

Stoichiometry and Base: Near-equimolar amounts of aniline and 4-nitrophenyl chloroformate are generally used. nih.gov A slight excess of the chloroformate can be employed to ensure full consumption of the aniline. A tertiary amine base, such as pyridine (B92270) or triethylamine (B128534) (Et3N), is crucial. nih.gov It is added in slightly more than one equivalent to scavenge the HCl produced during the reaction, preventing the protonation of the aniline nucleophile and driving the reaction forward. nih.gov Following these optimized conditions, this compound can be recovered as a solid in high yields, often around 90%. nih.gov

Table 1: Optimized Reaction Conditions for this compound Synthesis This interactive table summarizes a typical experimental setup for the synthesis of this compound.

Parameter Condition Rationale Source
Nucleophile Aniline (1.0 eq) Primary reactant nih.gov
Electrophile 4-Nitrophenyl chloroformate (~1.02 eq) Activating agent and acyl source nih.gov
Base Pyridine (~1.04 eq) HCl scavenger nih.gov
Solvent Methylene Chloride Inert reaction medium nih.gov
Initial Temp. Ice water bath Controls initial exothermicity nih.gov
Reaction Temp. Reflux Drives reaction to completion nih.gov
Yield 90% Efficiency of the method nih.gov

Strategic Utilization of 4-Nitrophenyl Chloroformate as an Activating Agent

4-Nitrophenyl chloroformate is a widely used coupling agent in organic synthesis, primarily because the 4-nitrophenoxy group is an excellent leaving group. thieme-connect.com This property allows for the activation of a wide array of nucleophiles under mild conditions. thieme-connect.com

The high reactivity of 4-nitrophenyl chloroformate makes it a versatile reagent for the formation of various carbonates and carbamates by reacting with different nucleophiles. thieme-connect.com

Alcohols: Alcohols react with 4-nitrophenyl chloroformate to form 4-nitrophenyl carbonate esters. thieme-connect.comnbinno.com These activated carbonates are stable intermediates that can be used in further reactions. researchgate.net This strategy is frequently employed for the protection of hydroxyl groups in complex molecules like nucleosides. researchgate.netepa.gov For example, benzyl (B1604629) alcohol can be acylated by 4-nitrophenyl chloroformate in the presence of triethylamine to yield 4-nitrophenyl benzylcarbonate with a 94% yield. emerginginvestigators.org

Amines: Primary and secondary amines react readily to form 4-nitrophenyl carbamates. thieme-connect.comnbinno.com This reaction is fundamental not only for synthesizing the title compound but also for creating linkers in bioconjugation and as a protecting group strategy for amines. thieme-connect.comnbinno.com

Thiols: Thiols can also be activated by 4-nitrophenyl chloroformate to form thiocarbonates, expanding the reagent's utility. thieme-connect.com

Table 2: Activation of Various Nucleophiles by 4-Nitrophenyl Chloroformate This interactive table provides examples of different nucleophiles used to form activated carbonates and carbamates.

Nucleophile Product Type Example Application Source
Alcohols Carbonate Protection of hydroxyl groups in nucleosides researchgate.netepa.gov
Amines Carbamate Synthesis of ureas, peptide synthesis nih.govnbinno.com
Thiols Thiocarbonate Formation of stable linkages thieme-connect.com

A significant advantage of using 4-nitrophenyl chloroformate is the ability to perform one-pot, multi-step syntheses. The initially formed 4-nitrophenyl carbamate intermediate does not always need to be isolated. researchgate.netepa.gov Instead, it can be generated in situ and immediately reacted with a second nucleophile that displaces the 4-nitrophenoxide leaving group. researchgate.netepa.gov This approach streamlines synthetic procedures, saving time and resources. A notable example is the conversion of a secondary benzylamine (B48309) to a corresponding Boc-protected amine. The benzylamine is first treated with 4-nitrophenyl chloroformate to form the carbamate intermediate. Without purification, the direct addition of potassium tert-butylate to the reaction mixture results in the substitution of the 4-nitrophenyl group, yielding the final Boc-protected product in a one-pot procedure. researchgate.net

Synthesis of Advanced this compound Analogues and Functionalized Derivatives

The core synthetic methodology can be readily adapted to produce a vast library of advanced analogues and functionalized derivatives. By substituting aniline with various aniline derivatives, a range of carbamates with diverse functionalities can be prepared. researchgate.net These carbamate derivatives serve as versatile intermediates for more complex heterocyclic structures. For instance, a three-step synthesis has been developed for 4-substituted phenyl derivatives of 1,2,4-triazolidindiones, where the first step involves reacting substituted anilines with 4-nitrophenyl chloroformate to create the corresponding carbamate intermediates. researchgate.net

Furthermore, the reaction is not limited to simple anilines. More complex phenolic compounds can also be used as nucleophiles. In the synthesis of intermediates for the drug Rivastigmine, a functionalized phenol (B47542), 3-(1-Dimethylamino)ethyl)phenol, is reacted with 4-nitrophenyl chloroformate in dichloromethane at low temperatures to form the corresponding activated carbonate. google.com This intermediate is then reacted with an amine in a subsequent step to form the final carbamate product, showcasing the utility of this chemistry in multi-step pharmaceutical synthesis. google.com

Preparation of Substituted Phenyl Carbamates and Ureas

The preparation of substituted phenyl carbamates, including this compound, frequently involves the use of highly reactive reagents to couple an amine with a carbonyl source. These carbamates are often stable intermediates that can be subsequently reacted with another amine to form unsymmetrical ureas.

A primary method for synthesizing 4-nitrophenyl carbamates is the reaction of an amine with 4-nitrophenyl chloroformate (4-NPC). epa.govemerginginvestigators.orgthieme-connect.com This reaction is typically performed in the presence of an amine base at room temperature. epa.govresearchgate.net For example, 4-nitrophenyl N-phenylcarbamate can be synthesized by adding aniline dropwise to a solution of 4-nitrophenyl chloroformate and pyridine in methylene chloride. The mixture is refluxed, and the product is recovered as a solid with a 90% yield. nih.gov The 4-nitrophenyl group acts as a good leaving group, facilitating subsequent reactions. emerginginvestigators.org

Another versatile reagent is bis(4-nitrophenyl)carbonate. The synthesis of various aminoalkylphenyl carbamates has been achieved by dissolving a substituted phenol in a solvent like dichloromethane, adding a base such as triethylamine, and then introducing bis(4-nitrophenyl)carbonate. google.com The resulting activated carbonate can then be reacted with a second amine to form the desired carbamate derivative. google.com

These carbamate intermediates are crucial for the synthesis of substituted ureas. nih.govresearchgate.net The general strategy involves the initial formation of a phenyl carbamate from an amine and a phosgene equivalent like phenyl chloroformate. tandfonline.com In a one-pot process, a primary amine is reacted with phenyl chloroformate in THF with triethylamine to form the intermediate phenyl carbamate. Subsequent addition of a second, different amine to the reaction mixture leads to the formation of an unsymmetrical urea (B33335). tandfonline.com This sequential addition is important to avoid the formation of symmetrical urea byproducts. tandfonline.com Alternative, environmentally benign methods for urea synthesis involve the reaction of amines with carbon dioxide to form carbamic acids, which are then converted to isocyanates in situ and trapped by another amine. acs.org

The table below summarizes representative syntheses of substituted phenyl carbamates.

ProductReactant 1Reactant 2Solvent / BaseKey ConditionsYieldReference
4-Nitrophenyl N-phenylcarbamateAniline4-Nitrophenyl chloroformateMethylene chloride / PyridineReflux overnight90% nih.gov
4-Nitrophenyl benzylcarbamateBenzylamine4-Nitrophenyl chloroformateMethylene chloride / TriethylamineReaction monitored by TLCNot specified emerginginvestigators.org
(S)-3-(1-(Dimethylamino)ethyl)phenyl (ethyl)(methyl)carbamate(S)-3-(1-(Dimethylamino)ethyl) phenolbis(4-Nitrophenyl)carbonate, then N-ethylmethylamineDichloromethaneStirred at ambient temperatureNot specified google.com
Intermediate Phenyl Carbamate (precursor to urea)3-Fluoro-5-(3-pyridyl)anilinePhenyl chloroformateTHF / TriethylamineStirred at 20-25°C for 2 hoursNot specified (used in situ) tandfonline.com

Chemo-Enzymatic Approaches for Selective Derivatization

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of biocatalysts, offering sustainable and efficient routes to carbamate derivatives. unimi.itunimi.it Enzymes, particularly lipases, are widely used for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. unimi.itmdpi.com

A notable application is the use of immobilized lipase B from Candida antarctica (CAL-B) for the synthesis of carbamates. unimi.itmdpi.comnih.gov In one approach, a two-step flow protocol was developed to synthesize lipophilic carbamate derivatives of natural phenols like tyrosol. unimi.itunimi.it Initially, a phenyl carbonate is formed via a biocatalytic flow process. This carbonate intermediate is then reacted with an appropriate amine in a subsequent flow reaction at elevated temperature (e.g., 110 °C) to yield the desired carbamate. unimi.it This method avoids the use of toxic acylating agents and hazardous solvents often employed in traditional chemical syntheses. unimi.it

Enzymes are also exceptionally effective in the kinetic resolution of racemic carbamates. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been studied using a variety of lipases. CAL-B demonstrated excellent enantioselectivity (E > 200) in a transesterification reaction, allowing for the separation of the (R)- and (S)-enantiomers with high enantiomeric excess (ee > 99%). mdpi.comnih.gov Such resolutions are crucial for the synthesis of chiral molecules.

The table below details examples of chemo-enzymatic syntheses involving carbamates.

Reaction TypeSubstrate(s)EnzymeSolvent / ConditionsProduct(s)Key Finding / YieldReference
Carbamate SynthesisTyrosol phenyl carbonate derivative + 2-PhenylethylamineNone (chemical step after enzymatic synthesis of carbonate)Flow reactor, 110°C, 30 min residence timeTyrosol carbamate derivativeModerate to good yields unimi.itunimi.it
Kinetic Resolution(R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamateCandida antarctica lipase B (CAL-B)Toluene, 45°C, 24h(S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate and (R)-acetate derivative>99% ee for both enantiomers at 50% conversion mdpi.comnih.gov

Mechanistic Investigations into the Reactivity of 4 Nitrophenyl Phenylcarbamates

Elucidation of Nucleophilic Substitution Mechanisms

The reactivity of carbamates, including 4-nitrophenyl phenylcarbamate, is a subject of detailed mechanistic study due to their importance in organic synthesis and as models for biological processes. Nucleophilic substitution at the carbonyl carbon is a primary reaction pathway, with the specific mechanism being highly sensitive to the nature of the nucleophile, the solvent, and the substituents on the carbamate (B1207046) structure.

The aminolysis of carbamates, the reaction with amines, is a fundamental process for the formation of ureas and other derivatives. Kinetic studies of these reactions, particularly with activated esters like 4-nitrophenyl phenylcarbamates, provide deep insight into the reaction pathways.

The aminolysis of esters and carbamates can proceed through either a concerted or a stepwise mechanism. researchgate.net For many carbamates, including those with good leaving groups like 4-nitrophenoxide, the reaction is not concerted but proceeds through a stepwise pathway involving at least one tetrahedral intermediate. acs.orgrsc.org The initial step is the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a zwitterionic tetrahedral intermediate, often denoted as T±. acs.orgnih.gov

A powerful tool for elucidating the details of the aminolysis mechanism is the Brönsted-type correlation, which plots the logarithm of the second-order rate constant (log k_N) against the pKa of the conjugate acid of the nucleophilic amine. The slope of this plot, the Brönsted coefficient (β_nuc), provides information about the degree of bond formation in the transition state of the rate-determining step (RDS). acs.orgnih.gov

For the aminolysis of related carbonate esters such as 4-nitrophenyl phenyl carbonate, the Brönsted plot is often not linear but shows a downward curvature. rsc.org This curvature is strong evidence for a change in the rate-determining step as the basicity of the amine changes. acs.orgrsc.org

For weakly basic amines (low pKa): The Brönsted slope (β₁) is large, approaching 1.0. acs.org This indicates that the breakdown of the T± intermediate to form products (the k₂ step) is the rate-determining step. In this regime, the transition state is product-like, with significant N-C bond formation and C-O bond cleavage.

For strongly basic amines (high pKa): The Brönsted slope (β₂) is small, typically in the range of 0.2 to 0.4. acs.orgnih.gov This smaller value signifies that the initial nucleophilic attack of the amine to form the T± intermediate (the k₁ step) has become the rate-determining step. rsc.orgnih.gov The transition state is reactant-like, with only partial N-C bond formation.

A kinetic study of the reactions of 4-nitrophenyl phenyl carbonate with a series of alicyclic secondary amines demonstrated a downwardly curving Brønsted-type plot, with β changing from 0.98 for less basic amines to 0.26 for more basic amines. rsc.org This biphasic behavior clearly illustrates the shift in the rate-determining step from the breakdown to the formation of the tetrahedral intermediate as the nucleophile's strength increases. acs.orgrsc.org

SubstrateAmine TypeBrønsted Slope (β)Rate-Determining StepReference
Methyl 4-Nitrophenyl CarbonateSecondary Alicyclic (low pKa)1.0Breakdown of T± (k₂) acs.org
Methyl 4-Nitrophenyl CarbonateSecondary Alicyclic (high pKa)0.3Formation of T± (k₁) acs.org
4-Nitrophenyl Phenyl CarbonateSecondary Alicyclic (low pKa)0.98Breakdown of T± (k₂) rsc.org
4-Nitrophenyl Phenyl CarbonateSecondary Alicyclic (high pKa)0.26Formation of T± (k₁) rsc.org

The alkaline hydrolysis of carbamates represents another critical nucleophilic substitution reaction. Unlike aminolysis, the mechanism of base-catalyzed hydrolysis often deviates from the simple stepwise addition-elimination pathway and can involve elimination-addition sequences.

The Hammett equation, log(kₓ/k_H) = ρσ, is a valuable tool for probing reaction mechanisms by quantifying the effect of meta- and para-substituents on the reactivity of aromatic rings. libretexts.org The reaction constant, ρ (rho), measures the sensitivity of the reaction to electronic effects. viu.ca

For the alkaline hydrolysis of a series of substituted phenyl N-phenylcarbamates, a large, positive ρ value of +2.86 was determined for substituents on the phenoxy leaving group. rsc.orgrsc.org A similar study found a ρ value of +3.17. rsc.org A large positive value indicates that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups. rsc.org This implies a significant buildup of negative charge at or near the substituted phenyl ring in the transition state of the rate-determining step. rsc.org

Crucially, for para-substituents like 4-nitro and 4-cyano, a better linear correlation is achieved using σ⁻ constants rather than standard σ values. rsc.org The use of σ⁻ is required when a negative charge can be delocalized by resonance onto the substituent. This provides strong evidence that the transition state involves the development of a negative charge on the phenoxy oxygen atom, which is in direct resonance communication with the para-substituent. rsc.orgmsudenver.edu

ReactionSubstituent LocationReaction Constant (ρ)InterpretationReference
Alkaline HydrolysisO-Aryl Ring+2.86Significant negative charge buildup on leaving group in transition state. rsc.org
Alkaline HydrolysisO-Aryl Ring+3.17High sensitivity to electronic effects; favors electron-withdrawing groups. rsc.org
Alkaline HydrolysisN-Aryl Ring+0.64Less sensitive to substituent effects on the N-aryl ring. rsc.org

The Hammett data, particularly the large positive ρ value and the correlation with σ⁻, are inconsistent with a simple B_AC2 mechanism where hydroxide (B78521) attack is the rate-determining step. Instead, the results strongly support an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.orgrsc.org

This pathway involves two distinct steps:

Pre-equilibrium Deprotonation: The hydroxide ion acts as a base, not a nucleophile, in the first step, reversibly deprotonating the nitrogen atom of the carbamate to form its conjugate base, an N-anion. rsc.orgrsc.org

Rate-Determining Elimination: The subsequent step is the slow, rate-determining elimination of the phenoxide leaving group from the N-anion. rsc.org This unimolecular elimination step results in the formation of a highly reactive phenyl isocyanate intermediate. rsc.orgrsc.org It is in the transition state of this step that the negative charge develops on the leaving group's oxygen atom, consistent with the Hammett analysis. rsc.org

The formed isocyanate intermediate is then rapidly attacked by water or hydroxide in the reaction medium, leading to the formation of a carbamic acid, which is unstable and quickly decarboxylates to yield the final amine product (aniline). rsc.org Evidence for this mechanism is solidified by trapping experiments, where the presence of an internal nucleophile, such as an ortho-amino group, can trap the isocyanate intermediate intramolecularly. rsc.org

Alkaline Hydrolysis Reaction Pathways

BAc2 Mechanisms in Specific Carbamatizations

The formation of carbamates from precursors like 4-nitrophenyl chloroformate proceeds through a well-established Base-Catalyzed, Bimolecular Acyl Substitution (BAc2) mechanism. This pathway is a specific type of nucleophilic acyl substitution characterized by the direct attack of a nucleophile on the carbonyl carbon in a two-step, addition-elimination sequence. masterorganicchemistry.comlibretexts.org

In the context of synthesizing a molecule such as this compound, the reaction typically involves a nucleophilic amine (aniline) and an activated carbonyl compound (4-nitrophenyl chloroformate), facilitated by a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). The mechanism unfolds as follows:

Base-Catalyzed Nucleophile Activation: The base reversibly deprotonates the amine nucleophile (aniline), enhancing its nucleophilicity.

Nucleophilic Addition: The activated amine attacks the electrophilic carbonyl carbon of the 4-nitrophenyl chloroformate. This step breaks the carbonyl π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a transient, negatively charged tetrahedral intermediate . youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the most stable leaving group. In this case, the chloride ion is eliminated, yielding the this compound product.

A similar BAc2 mechanism is observed when this compound itself acts as a carbamoylating agent. An incoming nucleophile, such as an amine or alcohol, attacks the carbamate's carbonyl carbon. The reaction is driven by the expulsion of the highly stable 4-nitrophenoxide anion, a superior leaving group compared to the chloride in the initial synthesis. This reactivity makes 4-nitrophenyl carbamates effective reagents for transferring a carbamoyl (B1232498) group to other molecules.

Factors Governing Leaving Group Efficacy (4-Nitrophenoxide)

The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with a negative charge. libretexts.org The 4-nitrophenoxide ion is an exceptionally effective leaving group due to its inherent stability, which arises from a combination of inductive and resonance effects.

Inductive Effect: The nitro group (—NO₂) is a powerful electron-withdrawing group. Through the sigma bond framework of the benzene (B151609) ring, it exerts a strong inductive pull on electron density, drawing it away from the negatively charged phenoxide oxygen. This dispersal of charge stabilizes the anion.

Resonance Effect: The stability of the 4-nitrophenoxide anion is most significantly explained by resonance. The negative charge on the oxygen atom can be delocalized across the aromatic system and onto the nitro group. This delocalization spreads the negative charge over several atoms, drastically increasing the anion's stability compared to an unsubstituted phenoxide ion, where the charge is largely confined to the oxygen.

The pKa of the conjugate acid, 4-nitrophenol (B140041), is approximately 7.15, which is significantly lower than that of phenol (B47542) (pKa ≈ 10). This lower pKa indicates that 4-nitrophenol is a stronger acid, and consequently, its conjugate base, 4-nitrophenoxide, is a much weaker base and a more stable species. This stability is the primary reason why 4-nitrophenyl-activated esters and carbamates are widely used in synthesis as acyl and carbamoyl transfer agents. mdpi.com

Intramolecular Reactivity and Cyclization Reactions (e.g., Thiolactone and Hydantoin (B18101) Formation)

The excellent leaving group ability of 4-nitrophenoxide can be harnessed to facilitate intramolecular cyclization reactions, leading to the formation of stable heterocyclic structures such as hydantoins and thiolactones. While direct examples starting from this compound are specific, the underlying principles are well-established.

Hydantoin Formation: Hydantoins are five-membered, doubly unsaturated heterocyclic compounds containing an imidazolidine-2,4-dione core. wikipedia.org They are important pharmacophores. One synthetic route involves the intramolecular cyclization of an N-substituted ureido-ester or a related activated precursor. organic-chemistry.orgacs.org A molecule containing both an amine and a carbamate functionality in a suitable arrangement can undergo cyclization. For instance, an α-amino acid can be derivatized at its amino group to form a phenylcarbamate. Activation of the carboxyl group, followed by intramolecular attack from the carbamate nitrogen and elimination of the leaving group, would form the hydantoin ring. Alternatively, a precursor like an N-(2-aminoethyl)aniline could be converted to a 4-nitrophenyl carbamate at the aniline (B41778) nitrogen. Subsequent intramolecular attack by the terminal amino group onto the carbamate carbonyl would proceed via an addition-elimination mechanism, expelling 4-nitrophenoxide to form a cyclic urea (B33335), a derivative of the hydantoin family.

Thiolactone Formation: Thiolactones are cyclic thioesters, which are analogues of lactones where the ring oxygen is replaced by a sulfur atom. mdpi.com Their formation can be achieved through the intramolecular cyclization of a molecule containing both a thiol group and an activated carboxylic acid or carbamate. For example, a cysteine derivative where the amine is functionalized as a 4-nitrophenyl carbamate could, under appropriate conditions, undergo intramolecular attack. If a molecule such as N-(2-mercaptophenyl)amine were used as a scaffold, conversion of the amine to a 4-nitrophenyl carbamate would create a reactive center. A subsequent base-mediated intramolecular attack by the nucleophilic thiol group on the carbamate carbonyl would lead to cyclization, ejecting the stable 4-nitrophenoxide anion to form a benzothiazolidinone ring, a class of thiolactone analogues. The reaction is driven by the formation of a stable five- or six-membered ring and the release of the low-basicity leaving group.

Enzyme-Catalyzed Hydrolysis and Substrate Specificity

4-Nitrophenyl carbamates and esters are excellent substrates for studying the kinetics and specificity of various hydrolytic enzymes, such as esterases, lipases, and proteases. The hydrolysis of the ester or carbamate linkage releases 4-nitrophenol, which, at a pH above its pKa, exists as the intensely yellow 4-nitrophenoxide anion. cam.ac.ukacs.org This chromogenic product allows for the continuous monitoring of the reaction rate using UV-Vis spectrophotometry, making these compounds valuable tools in enzymology. rsc.org

The enzymatic hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism, often involving a catalytic triad (B1167595) (e.g., Serine-Histidine-Aspartate) in the enzyme's active site. The serine residue acts as the nucleophile, attacking the carbonyl carbon of the substrate to form a covalent acyl-enzyme intermediate, while releasing 4-nitrophenoxide. cam.ac.uk In a second step, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the final product.

Enzyme activity is highly dependent on the precise structure of the substrate, a phenomenon known as substrate specificity . This specificity is dictated by the shape and chemical environment of the enzyme's active site, which determines how well a substrate can bind. For example, the rate of hydrolysis of p-nitrophenyl esters by a given esterase can vary significantly with the length of the ester's acyl chain.

The table below presents kinetic data for the hydrolysis of various p-nitrophenyl esters by the purified esterase EstOF4, illustrating this substrate specificity.

SubstrateAcyl Chain LengthKm (mM)kcat (min⁻¹)Catalytic Efficiency (kcat/Km) (min⁻¹·mM⁻¹)
p-Nitrophenyl acetateC21401541.1
p-Nitrophenyl butyrateC41002782.8
p-Nitrophenyl caproateC6603295.5
p-Nitrophenyl caprylateC8702814.0
p-Nitrophenyl decanoateC10901171.3

Data adapted from a study on a novel Bacillus esterase. researchgate.net The data shows that the enzyme has the highest catalytic efficiency for the C6 substrate (p-nitrophenyl caproate), with efficiency decreasing for both shorter and longer acyl chains.

This demonstrates that subtle changes in the substrate structure can have a profound impact on the enzyme's catalytic performance, a cornerstone of biological regulation and specificity.

Applications of 4 Nitrophenyl Phenylcarbamate in Contemporary Organic Synthesis

Reagent in the Synthesis of Complex Organic Molecules

The reactivity of 4-nitrophenyl phenylcarbamate and its derivatives makes them instrumental in the construction of intricate molecular architectures. The 4-nitrophenoxy group serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

4-Nitrophenyl carbamates are effective precursors for the synthesis of highly reactive isocyanates. These isocyanates are valuable intermediates in the synthesis of numerous organic compounds. The conversion of a 4-nitrophenyl carbamate (B1207046) to an isocyanate can be achieved through methods like chlorosilane-induced cleavage of the 4-nitrophenol (B140041). researchgate.net This method has been shown to selectively activate 4-nitrophenylcarbamates to yield the corresponding isocyanate, even in the presence of other carbamates like 4-methoxyphenyl (B3050149) carbamates. researchgate.netepa.gov Another approach involves a two-step synthesis from the parent amine via the 4-nitrophenyl chloroformate (4-NPC) adduct, which is then converted to the isocyanate, for instance, by refluxing with triethylamine (B128534) in toluene. researchgate.netepa.govthieme-connect.com

The resulting 4-nitrophenyl isocyanate is a useful reagent itself, employed as a pharmaceutical intermediate. thermofisher.com For example, it has been used in the synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide. thermofisher.com

This compound is a key intermediate for the preparation of substituted ureas. nih.govnih.gov The compound's structure, featuring two aromatic rings connected by a carbamate group, allows for the introduction of diverse substituents. nih.gov The synthesis of this compound itself can be achieved by reacting aniline (B41778) with 4-nitrophenyl chloroformate in the presence of pyridine (B92270). nih.gov

Furthermore, derivatives of 4-nitrophenyl carbamates are utilized in the solid-phase synthesis of heterocyclic structures like hydantoins. researchgate.net A common strategy involves activating a resin with 4-nitrophenyl chloroformate. The resulting activated resin can then be used to anchor the first residue in a multi-step synthesis. epa.gov Subsequent cleavage from the resin, for example with a non-nucleophilic base like 1,1,3,3-tetramethylguanidine, can directly yield a substituted cyclic hydantoin (B18101). epa.gov This approach has been demonstrated in the model solid-phase synthesis of a small library of hydantoins. researchgate.net

Role in Protecting Group Chemistry

Protecting groups are crucial in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions. organic-chemistry.org Carbamates are a widely used class of protecting groups for amines. organic-chemistry.orgmasterorganicchemistry.com 4-Nitrophenyl carbamates, in particular, offer distinct advantages as protecting groups for both amines and alcohols.

4-Nitrophenyl carbamates serve as effective protecting groups for both amines and alcohols. emerginginvestigators.org The protection is typically achieved by acylating the amine or alcohol with 4-nitrophenyl chloroformate. emerginginvestigators.org For instance, benzyl (B1604629) alcohol and benzylamine (B48309) have been successfully protected using this methodology. emerginginvestigators.orgemerginginvestigators.org While the protection of benzyl alcohol proceeds straightforwardly, the higher nucleophilicity of amines like benzylamine may require adjusted reaction conditions, such as lower temperatures, to prevent immediate side reactions. emerginginvestigators.org

The utility of this protecting group strategy extends to more complex molecules like nucleosides, where 4-nitrophenyl chloroformate is used to block hydroxyl groups. researchgate.netepa.gov

Table 1: Protection of Functional Groups using 4-Nitrophenyl Chloroformate

Substrate Protected Product Yield Reference
Benzyl Alcohol 4-Nitrophenyl Benzyl Carbonate 72-94% emerginginvestigators.org
Benzylamine 4-Nitrophenyl Benzylcarbamate 72-94% emerginginvestigators.org

A key advantage of the 4-nitrophenyl carbamate protecting group is its unique deprotection profile, which makes it an excellent example of an orthogonal protecting group. emerginginvestigators.org Orthogonal protecting groups allow for the selective deprotection of one functional group in the presence of others that are masked with different types of protecting groups. organic-chemistry.org

The 4-nitrophenyl carbamate group is characterized by its stability in acidic and neutral aqueous solutions, yet it is readily cleaved under mild basic conditions. emerginginvestigators.orgemerginginvestigators.org This base-lability is a significant feature, as many common protecting groups like the tert-butyloxycarbonyl (Boc) group are acid-labile. emerginginvestigators.orgmasterorganicchemistry.com Therefore, a 4-nitrophenyl carbamate can be selectively removed without affecting an acid-sensitive Boc group within the same molecule. emerginginvestigators.org

Deprotection is most effective at a pH of 12 and above. emerginginvestigators.orgemerginginvestigators.org The cleavage reaction releases 4-nitrophenol, which, under basic conditions, forms the intensely yellow 4-nitrophenolate (B89219) ion. emerginginvestigators.org This provides a convenient method for monitoring the progress of the deprotection reaction spectrophotometrically by observing the absorbance at around 413 nm. emerginginvestigators.orgemerginginvestigators.org The good leaving group ability of 4-nitrophenol (pKa = 7.15 at 25°C) facilitates the deprotection under these mild conditions. emerginginvestigators.org

Table 2: Deprotection Conditions for Common Amine Protecting Groups

Protecting Group Reagent for Deprotection Condition
4-Nitrophenyl Carbamate Base (e.g., NaOH) Mild Basic (pH > 12)
tert-Butyloxycarbonyl (Boc) Strong Acid (e.g., TFA) Acidic
Carboxybenzyl (Cbz) H₂, Catalyst Catalytic Hydrogenation

Utilization in Coupling and Linker Systems

The reactivity of 4-nitrophenyl chloroformate, the precursor to 4-nitrophenyl carbamates, makes it a versatile coupling reagent for creating linkages between different molecular entities. epa.govthieme-connect.com This is particularly valuable in the field of bioconjugation, where it is used to form stable carbamate linker systems. thieme-connect.com

Applications include the covalent immobilization of proteins onto surfaces and the formation of polymer-peptide linkages. thieme-connect.com In solid-phase synthesis, resins can be activated with 4-nitrophenyl chloroformate. The loading capacity of such modified resins is easily quantified by cleaving the linker with a base and measuring the UV absorption of the released 4-nitrophenol. epa.gov This methodology provides a robust platform for attaching the first building block in a solid-phase synthesis sequence. epa.gov

Solid-Phase Organic Synthesis (SPOS) Methodologies

In solid-phase organic synthesis (SPOS), molecules are built step-by-step on a solid polymer support. Reagents with a 4-nitrophenyl carbonate or carbamate moiety are valuable in this field, primarily for their role as activators for linking molecules to the solid support or as base-labile protecting groups. emerginginvestigators.org The 4-nitrophenyl group acts as an excellent leaving group, facilitating the formation of stable covalent bonds under mild conditions.

A key application involves the use of 4-nitrophenyl chloroformate to activate resin-bound linkers for subsequent peptide modification and cyclization. frontiersin.org For instance, a resin can be functionalized with an N-methylaniline moiety, which is then acylated with 4-nitrophenyl chloroformate. frontiersin.org This reaction creates a highly reactive 4-nitrophenyl carbamate on the solid support. The peptide chain can be elongated from this point, and subsequent treatment with a base like N,N-diisopropylethylamine (DIEA) induces cyclization of the peptide. frontiersin.org During this cyclization, the resin-linker is cleaved, releasing the cyclic product, and the highly colored 4-nitrophenoxide ion provides a convenient visual indicator of the reaction's progress. frontiersin.org

The 4-nitrophenyl carbamate functional group also serves as a useful base-labile protecting group, offering an alternative to more common acid-labile groups like the tert-butyloxycarbonyl (Boc) group. emerginginvestigators.org This is particularly valuable in orthogonal protection strategies where selective deprotection is required in the presence of acid-sensitive functionalities. emerginginvestigators.orgdtu.dk The carbamate is stable under acidic and neutral conditions but can be readily cleaved under mild basic conditions, which releases the deprotected amine, carbon dioxide, and 4-nitrophenol. emerginginvestigators.org The release of the yellow 4-nitrophenol allows for easy spectroscopic monitoring of the deprotection step. emerginginvestigators.org This strategy enhances the versatility of SPOS by broadening the range of compatible protecting group schemes. emerginginvestigators.org

Bioconjugation and Prodrug Design Strategies

The reactivity of 4-nitrophenyl carbamates makes them effective tools in the fields of bioconjugation and prodrug design. Bioconjugation involves linking molecules to biomolecules like proteins or peptides, while prodrugs are inactive compounds that are converted into active drugs within the body.

In bioconjugation, reagents like 4-nitrophenyl chloroformate are used to create stable carbamate linkages between different molecular entities, such as polymers and peptides. thieme-connect.com This is achieved by first activating a molecule with 4-nitrophenyl chloroformate to form a 4-nitrophenyl carbonate or carbamate, which then readily reacts with a nucleophilic group (like an amine) on the target biomolecule. thieme-connect.com

In prodrug design, the 4-nitrobenzyl carbamate motif is a key component of triggers for bioreductive drugs. These prodrugs are designed to be activated under the specific conditions found in tumor microenvironments, which are often characterized by low oxygen levels (hypoxia). Enzymes called nitroreductases, which are present in these environments, can reduce the nitro group of the carbamate to a hydroxylamine. This chemical transformation initiates a self-immolative fragmentation of the carbamate, releasing a potent cytotoxic amine-based drug directly at the target site. This strategy aims to enhance the therapeutic index of chemotherapy by localizing drug activity and minimizing systemic toxicity.

Catalytic and Transformative Reactions

Beyond their use as activated linkers and protecting groups, 4-nitrophenyl carbamates can participate in more complex catalytic and transformative reactions.

The palladium-catalyzed decarbonylative olefination of this compound is not a widely documented transformation in the reviewed scientific literature. While palladium catalysis is extensively used for various cross-coupling reactions, the specific decarbonylative olefination—a reaction that would involve the removal of the carbonyl group (CO) and subsequent formation of a C=C double bond—of aryl carbamates appears to be an underexplored area.

However, related palladium-catalyzed reactions involving aryl carbamates have been developed. For example, efficient methods exist for the synthesis of N-aryl carbamates via the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.govorganic-chemistry.orgmit.edu Additionally, other decarbonylative couplings under palladium catalysis have been reported for different classes of compounds, such as the coupling of alkynyl carboxylic acids with aryl halides organic-chemistry.org and the olefination of aldehydes. nih.gov A related transformation is the nickel-catalyzed decarboxylation of aryl carbamates, which converts phenols into aromatic amines by eliminating carbon dioxide, but this does not result in olefin formation. acs.org The absence of direct literature on the palladium-catalyzed decarbonylative olefination of this compound suggests this specific synthetic route is not yet established.

A notable application of 4-nitrophenyl-activated compounds is their ability to promote the ring-opening of cyclic amidine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). In these reactions, the amidine base, which is typically used as a non-nucleophilic base, instead acts as a nucleophile.

The reaction is initiated by the nucleophilic attack of the imine nitrogen of DBU or DBN on the electrophilic carbonyl carbon of a 4-nitrophenyl carbonate. This is followed by the elimination of the stable 4-nitrophenoxide ion and the concomitant ring-opening of the bicyclic amidine structure. The result is the formation of a substituted ε-caprolactam (from DBU) or γ-lactam (from DBN) derivative bearing a carbamate functional group. This methodology provides a straightforward and unified strategy for synthesizing a diverse range of structurally complex lactam compounds from readily available starting materials.

The table below summarizes the results of ring-opening reactions of DBU and DBN promoted by various p-nitrophenyl carbonates, demonstrating the scope of this transformation.

Starting CarbonateAmidine BaseProductYield (%)
p-Nitrophenyl carbonate of 1-ethynylcyclohexanolDBUε-Caprolactam carbamate90
p-Nitrophenyl carbonate of homopropargyl alcoholDBNγ-Lactam carbamate56
p-Nitrophenyl carbonate of 2-(2-bromoethoxy)ethanolDBNγ-Lactam carbamate78
p-Nitrophenyl carbonate of 2-(2-chloroethoxy)ethanolDBNγ-Lactam carbamate41

This table is generated based on data reported in the literature for p-nitrophenyl carbonates reacting with DBU and DBN.

Advanced Structural Elucidation and Conformational Analysis of 4 Nitrophenyl Phenylcarbamate

X-ray Crystallography for Solid-State Molecular Architecture

Two distinct crystalline forms of 4-nitrophenyl phenylcarbamate have been identified, each with unique unit cell parameters. One form crystallizes in a triclinic system, while the other adopts a monoclinic structure. researchgate.netnih.gov In one study, the asymmetric unit of the triclinic form was found to contain two independent molecules, labeled A and B. researchgate.net

Interactive Table: Crystal Data for this compound

PropertyTriclinic Form researchgate.netMonoclinic Form nih.gov
Crystal System TriclinicMonoclinic
Space Group P1P2₁/n
a (Å) 9.6722 (3)6.0170 (2)
b (Å) 10.2543 (5)5.0650 (1)
c (Å) 12.4787 (6)18.8960 (5)
α (°) ** 84.625 (3)90
β (°) 79.386 (3)92.538 (1)
γ (°) 77.955 (3)90
Volume (ų) **1187.73 (9)575.31 (3)
Z 42
Temperature (K) 29390 (2)

Torsion Angles and Molecular Non-Planarity

The molecule is not planar, with the two aromatic rings being twisted relative to the central carbamate (B1207046) group. nih.gov This non-planarity is a key structural feature and can be quantified by examining the torsion angles, which describe the rotation around specific chemical bonds. proteinstructures.com

In the triclinic form, the dihedral angle between the two aromatic rings is 48.18 (14)° in molecule A and 45.81 (14)° in molecule B. researchgate.net The carbamate group itself is also twisted relative to the phenyl rings. researchgate.net For molecule A, the dihedral angles between the carbamate plane and the nitrophenyl and phenyl rings are 12.97 (13)° and 60.93 (14)°, respectively. For molecule B, these angles are 23.11 (14)° and 59.10 (14)°. researchgate.net

In the monoclinic form, a C-C-N-C torsion angle of 139.6 (2)° and a C-C-O-C torsion angle of 95.9 (2)° further illustrate the twisted conformation. nih.gov This deviation from planarity is a common feature in non-ortho-substituted diphenyl compounds. bath.ac.uk

Intermolecular Interactions: Hydrogen Bonding and Weak Interactions

The packing of this compound molecules in the crystal lattice is governed by a network of intermolecular interactions. Hydrogen bonds, which are among the strongest noncovalent interactions, play a significant role. youtube.comgatech.eduaamc.org

In the triclinic crystal structure, the two independent molecules, A and B, are linked through N—H⋯O hydrogen bonds, forming chains. researchgate.net These chains are further connected by C—H⋯O hydrogen bonds, creating a double-chain structure. researchgate.net Additionally, C—H⋯π interactions are observed. researchgate.net

The monoclinic form also exhibits N—H⋯O hydrogen bonds that link the molecules into one-dimensional chains. nih.gov Furthermore, weak intermolecular interactions between the oxygen atoms of the nitro groups (O⋯O) of adjacent chains are present. nih.gov The strength of such C–H⋯O interactions is generally weaker than conventional O–H⋯O hydrogen bonds. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the structure of this compound and for studying its behavior in solution. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Variable Temperature NMR for Rotamers)

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. rsc.org

¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons on both the phenyl and nitrophenyl rings.

¹³C NMR: The carbon NMR spectrum provides data for all the carbon atoms in the molecule, including those in the aromatic rings and the carbonyl group of the carbamate. nih.govchemicalbook.comnih.gov

Conformational isomers that interconvert through rotation around a single bond are known as rotamers. wordpress.com The presence of rotamers can lead to complex NMR spectra at room temperature. wordpress.comreddit.com Variable temperature (VT) NMR is a technique used to study the dynamics of such conformational changes. wordpress.com By recording spectra at different temperatures, it is possible to observe changes in the rate of interconversion between rotamers. At low temperatures, the exchange may be slow enough to observe separate signals for each rotamer, while at higher temperatures, a single averaged signal may be seen. wordpress.comreddit.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. researchgate.net

Interactive Table: Characteristic IR Absorptions for this compound

Functional GroupStretching VibrationWavenumber (cm⁻¹)
N-H (Amide) N-H Stretch~3300-3500 libretexts.org
C=O (Carbamate) C=O Stretch~1700-1735 rsc.orglibretexts.org
NO₂ (Nitro) Asymmetric Stretch~1523 researchgate.net
NO₂ (Nitro) Symmetric Stretch~1343 researchgate.net
C-O (Ester) C-O Stretch~1211 rsc.org

The presence of a sharp band in the N-H stretching region, a strong absorption for the carbonyl group, and characteristic bands for the nitro group confirm the structure of the molecule. libretexts.orgresearchgate.netrsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern upon ionization. nih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 258.23 g/mol . nih.gov

Electron ionization (EI) is a common technique that can cause significant fragmentation, providing valuable structural information. nih.gov The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and other characteristic cleavages. nih.govyoutube.com Analysis of the fragment ions helps to piece together the structure of the parent molecule. nih.gov

Emerging Spectroscopic and Spectrometric Methods (e.g., Infrared Ion Spectroscopy)

Infrared ion spectroscopy (IRIS) stands out as a sophisticated method for probing the gas-phase structures of ions derived from molecules like this compound. This technique offers a detailed vibrational spectrum of a mass-selected ion, which can then be compared with theoretical spectra of potential isomers and conformers to pinpoint the most stable structure in the gas phase.

Research utilizing IRIS has been pivotal in characterizing the radical anion of this compound. A key question addressed by these studies is the determination of the most stable tautomeric form. Theoretical calculations have consistently indicated that the carbamate tautomer is substantially more stable than its isocyanate-phenoxide counterpart.

Experimental validation for this theoretical prediction comes from studies that pair IRIS with computational chemistry. The infrared spectrum of the mass-selected radical anion, [M]˙⁻, was recorded and compared against the calculated spectra for both the carbamate and the isocyanate-phenoxide forms. The remarkable congruence between the experimental IRIS data and the calculated spectrum for the carbamate tautomer confirmed its identity as the dominant species in the gas phase.

The definitive assignment was made possible by the analysis of key vibrational bands. The table below presents a comparison of the experimental vibrational frequencies obtained from IRIS and the theoretically calculated frequencies for the carbamate radical anion of this compound. The strong correlation between the experimental and calculated values for the carbamate form, particularly for the C=O and NO2 stretching modes, provided conclusive evidence. Conversely, the absence of the characteristic and intense N=C=O stretching vibration expected for the isocyanate-phenoxide tautomer in the experimental spectrum ruled out its presence.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Carbamate Radical Anion of this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
NH Stretch~33503345
C=O Stretch~16501648
Asymmetric NO₂ Stretch~14801475
Symmetric NO₂ Stretch~13001295

Note: The data presented in this table is based on findings from detailed spectroscopic studies.

This application of IRIS exemplifies how emerging spectrometric methods can provide unambiguous structural elucidation for complex organic molecules and their ionic forms, offering insights that are critical for understanding their intrinsic chemical properties and reactivity.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. nih.gov DFT calculations provide insights into the optimized molecular geometry, vibrational frequencies, and the distribution of electrons within a molecule, which are crucial for understanding its reactivity. nih.govcmu.edu

In the context of 4-nitrophenyl phenylcarbamate, DFT calculations can elucidate the molecule's three-dimensional structure. The molecule consists of two aromatic rings linked by a carbamate (B1207046) group. nih.gov It is not planar, with significant dihedral angles between the nitrophenyl ring and the carbamate group, as well as between the phenyl ring and the carbamate group. nih.gov Specifically, the C13—C8—O2—C7 dihedral angle is 95.9 (2)°, and the C2—C1—N1—C7 dihedral angle is 139.6 (2)°. nih.gov These structural parameters, along with bond lengths and angles, are generally within normal ranges. nih.gov

DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311G**), can be used to calculate various quantum chemical parameters. nih.gov These parameters, including hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), serve as descriptors for the molecule's chemical behavior. nih.gov For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energy of the HOMO is associated with the capacity for electron donation, while the energy of the LUMO relates to the ability to accept electrons. imist.ma The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's reactivity; a smaller gap suggests easier electronic transitions and thus higher reactivity. imist.ma

Prediction and Correlation of Reactivity Indices

Hirshfeld and NBO Atomic Charges

Hirshfeld and Natural Bond Orbital (NBO) analyses are computational methods used to determine the distribution of electron density among the atoms in a molecule, providing what are known as atomic charges. uni-muenchen.de NBO analysis, in particular, transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de

These calculated atomic charges are instrumental in identifying the most reactive sites within a molecule. For example, atoms with a significant negative charge are likely to be sites for nucleophilic attack, meaning they are prone to donating electrons. Conversely, atoms with a high positive charge are electrophilic and are susceptible to attack by electron-rich species. mdpi.com

In the case of carbamate derivatives, the carbonyl carbon atom is often found to be highly electrophilic, which is a key factor in their reaction mechanisms. mdpi.com By analyzing the Hirshfeld and NBO atomic charges of this compound, one can predict the regions of the molecule that are most likely to participate in chemical reactions.

Parr Electrophilicity Index (ω) and Electrostatic Potentials (VC, VO)

The Parr electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. Molecules with higher electrophilicity indices are more likely to act as electrophiles in a reaction.

Electrostatic potentials (VC and VO) provide a visual representation of the charge distribution around a molecule. These potentials are calculated at the nuclei of the atoms (VC) and on the molecular surface (VO). Regions of negative electrostatic potential indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential are electron-deficient and are prone to nucleophilic attack. These potentials, in conjunction with the electrophilicity index, offer a comprehensive picture of a molecule's reactive nature.

Transition State Modeling and Reaction Coordinate Analysis

Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction pathway that connects reactants to products. fossee.in Computational methods, such as the Nudged Elastic Band (NEB) method, can be employed to find a preliminary structure for the transition state. fossee.in This initial guess can then be refined using transition state optimization algorithms to precisely locate the saddle point on the potential energy surface. fossee.in

Once the transition state geometry is determined, a vibrational frequency analysis is typically performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. fossee.in The reaction coordinate represents the path of minimum energy that the atoms follow during the transformation from reactants to products. nih.gov

For a reaction involving this compound, such as its reaction with a nucleophile, transition state modeling can reveal the intricate details of bond breaking and bond formation. fossee.in This analysis provides valuable insights into the activation energy of the reaction, which is a critical factor in determining the reaction rate. fossee.in

Molecular Orbital Theory and Electronic Effects on Stability

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and stability of molecules by describing how atomic orbitals combine to form molecular orbitals. pressbooks.pubyoutube.com When atoms bond, their atomic orbitals overlap to create bonding molecular orbitals, which are lower in energy and contribute to the stability of the molecule, and antibonding molecular orbitals, which are higher in energy and are destabilizing. youtube.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining a molecule's reactivity and stability. imist.ma The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. imist.ma In the context of drug design, the shape and energy of the LUMO can be particularly important, as it may be the frontier orbital involved in the reaction mechanism. mdpi.com For instance, in some carbamates, the LUMO is associated with the electrophilic carbonyl carbon, and small changes in the shape of the LUMO can lead to significant differences in biological activity. mdpi.com

The relative energies of the HOMO and LUMO, and the presence of unpaired electrons, can be visualized using a molecular orbital energy diagram. pressbooks.pub This diagram provides a clear picture of the electronic configuration and can explain properties such as paramagnetism, as seen in the case of the oxygen molecule. pressbooks.pub

Future Research Directions and Potential Applications

Development of Novel Catalytic Systems for Carbamate (B1207046) Synthesis and Transformation

The synthesis of carbamates is a cornerstone of modern organic chemistry, yet traditional methods often rely on hazardous reagents like phosgene. researchgate.netnih.gov A major future direction is the development of greener, more efficient catalytic systems. A key area of research is the use of carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 feedstock. researchgate.net While the direct catalytic synthesis of specific aromatic carbamates like 4-nitrophenyl phenylcarbamate from CO2 remains a challenge, progress in related areas is promising. researchgate.netresearchgate.net Researchers are designing multicomponent reaction strategies, sometimes employing transition metal catalysis, photoredox catalysis, or electrocatalysis, to fix CO2 into organic carbamates. researchgate.netacs.org For instance, silver-catalyzed and photocatalytic three-component reactions of diazoesters, CO2, and amines have efficiently produced α-carbamoyloxy esters. researchgate.net Similarly, electrocatalytic methods using atomically dispersed copper on N-doped carbon nanosheets have shown success in synthesizing N-phenylcarbamate from CO2 and amines with good yields. chemistryviews.org

Beyond synthesis, the catalytic transformation of carbamates is crucial. The development of chemoselective catalysts for processes like transesterification, which involves exchanging the alcohol or phenol (B47542) group, is a significant goal. acs.org Titanium(IV) alkoxides and Lanthanum(III) isopropoxide have shown promise in catalyzing the transesterification of certain carbamates. acs.org Such catalysts could allow for the conversion of this compound into a diverse array of other carbamates under mild conditions. Furthermore, new catalytic methods for the selective cleavage of the robust carbamate bond are needed, particularly for its application as a protecting group in complex syntheses. emerginginvestigators.orgorganic-chemistry.org

Integration of this compound into Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and control. nih.gov The integration of this compound into these advanced systems is a promising research avenue.

Flow chemistry, where reagents are pumped through reactors for precise reaction control, is ideal for managing reactive intermediates and optimizing reaction conditions. nih.govnih.gov A novel approach for the continuous synthesis of carbamates utilizes CO2, amines, and alkyl halides in a flow system, achieving good to excellent yields in significantly reduced reaction times without the need for a catalyst. nih.govacs.org Such a setup could be adapted for transformations involving this compound, enabling the rapid and efficient generation of carbamate libraries for high-throughput screening. nih.gov For instance, coupling a Curtius rearrangement in a flow reactor with biocatalytic purification has proven effective for producing various carbamate products. nih.gov

Automated synthesis platforms, which can perform a large number of reactions in parallel, can accelerate the discovery of new materials and pharmaceuticals. wikipedia.orgprotheragen.ai By employing this compound as a versatile building block, these systems can systematically create and test vast libraries of derivatives. protheragen.aichemspeed.com The development of large language model (LLM) based frameworks to guide the entire synthesis process, from literature searching to product purification, further enhances the power of automation in chemistry. nih.gov This synergy of an activated reagent like this compound with automated and intelligent synthesis platforms holds immense potential for accelerating innovation. chemrxiv.org

Exploration of New Derivatization Pathways and Functional Group Transformations

The inherent reactivity of this compound makes it an excellent starting point for creating diverse molecular structures. The 4-nitrophenyl group acts as a good leaving group, facilitating nucleophilic substitution at the carbonyl carbon. emerginginvestigators.orgemerginginvestigators.org This makes it a valuable reagent for synthesizing a wide range of other carbamates and ureas. researchgate.netresearchgate.net

Future research will likely focus on expanding the scope of these transformations. This includes reacting this compound and its derivatives with a broader range of nucleophiles to access novel chemical entities. For example, its reaction with the amidine base DBU can lead to the formation of caprolactam carbamates through a ring-opening mechanism. nih.gov

Furthermore, the functional groups on the molecule offer multiple sites for modification.

The Nitro Group: The electron-withdrawing nitro group can be reduced to an amine. This transformation creates a bifunctional molecule that can be used as a monomer in polymerization or as a linker for bioconjugation. acs.org For example, the reduction of a nitro group on a related tert-butyl (2-cyano-4-nitrophenyl)carbamate was achieved using palladium-catalyzed transfer hydrogenation. mdpi.com

The Carbamate Linkage: The carbamate itself can be a target for transformation. Methods for the selective cleavage of carbamates are continuously being developed, which is essential for its use as a protecting group that can be removed under specific conditions without affecting the rest of the molecule. organic-chemistry.orgresearchgate.net

The Phenyl Rings: The two aromatic rings can potentially be modified through electrophilic aromatic substitution to introduce additional functionalities and tune the molecule's properties.

These derivatization pathways allow chemists to use this compound as a versatile scaffold to build complex molecules with tailored functions.

Advanced Material Science Applications of 4-Nitrophenyl Carbamate Scaffolds

The structural and reactive properties of carbamate-containing molecules, including those derived from this compound, make them valuable components for creating advanced materials. nih.govchemrxiv.org

Sequence-Defined Polymers: Carbamate backbones are emerging as a promising class for constructing sequence-defined polymers, which are synthetic polymers with a precisely controlled monomer sequence, akin to proteins. nih.govchemrxiv.orgacs.org The ability to control the sequence allows for the fine-tuning of material properties. acs.orgacs.org Research shows that carbamate backbones are more rigid than their peptide counterparts, and their amide bonds can adopt stable cis configurations, offering new possibilities for designing folded and self-assembling materials. nih.govchemrxiv.org Iterative synthesis methods using building blocks, sometimes initiated with units like Boc-protected carbamates, enable the creation of these informational polymers. acs.org

Stimuli-Responsive Materials: The 4-nitrophenyl carbamate moiety can be incorporated into polymers as a triggerable linkage. Self-immolative polymers (SIPs) are designed to depolymerize from end-to-end in response to a specific stimulus. chemrxiv.org The cleavage of a terminal capping group, which could be a derivative of 4-nitrophenyl carbamate, can initiate this cascade. The release of 4-nitrophenol (B140041) upon cleavage can also serve as a colorimetric indicator of the degradation process. emerginginvestigators.orgemerginginvestigators.org

Functional Surfaces and Nanomaterials: Carbamate chemistry is used to link molecules together in various applications. For instance, 4-nitrophenyl chloroformate, a precursor to 4-nitrophenyl carbamates, is used to activate hydroxyl groups on polymers for subsequent functionalization. researchgate.net This chemistry can be used to attach molecules to surfaces or to create functional nanocarriers for applications like drug delivery. acs.orgnih.gov The activated carbamate serves as a reactive handle to conjugate other molecules, with the release of 4-nitrophenol sometimes used to monitor the reaction. acs.org

Q & A

Q. What is the standard synthetic route for 4-nitrophenyl phenylcarbamate, and how can its purity be ensured?

The compound is synthesized via a nucleophilic substitution reaction. In a typical procedure, equimolar amounts of phenylamine (49.0 µL, 0.537 mmol) and 4-nitrophenyl chloroformate (108 mg, 0.537 mmol) are reacted in THF (2 mL) with DIPEA (91.9 µL, 0.537 mmol) as a base. The reaction is stirred at room temperature for 22 hours, monitored by TLC. Post-reaction, the mixture is diluted with ethyl acetate, washed with 1M HCl, and dried over anhydrous Na₂SO₄. Purification via medium-pressure liquid chromatography (MPLC) yields 72.8 mg (52%) of product. Purity (>98%) is confirmed by NMR (¹H and ¹³C) and HPLC .

Q. How is this compound structurally characterized in academic research?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system with detailed bond lengths and angles reported (mean σ(C–C) = 0.003 Å). NMR (¹H and ¹³C) and IR spectroscopy are used for functional group validation. For example, the carbamate carbonyl stretch appears near 1695 cm⁻¹ in IR, while aromatic protons are observed at δ 7.2–8.3 ppm in ¹H NMR .

Q. What safety precautions are required when handling this compound?

The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with strong acids/bases (e.g., HCl, NaOH), which may release toxic fumes (e.g., NOₓ). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Stability data indicate no decomposition under standard lab conditions (20–25°C) .

Q. How is this compound used in enzymatic activity assays?

While direct evidence is limited, analogous nitrophenyl esters (e.g., 4-nitrophenyl butyrate) are hydrolyzed by lipases/esterases to release 4-nitrophenoxide, detectable at 400 nm. For phenylcarbamate derivatives, similar spectrophotometric methods can quantify enzyme kinetics. Optimize pH (e.g., phosphate buffer, pH 7.0–7.4) and substrate concentration (0.1–1 mM) to avoid enzyme inhibition .

Advanced Research Questions

Q. How can the low yield (52%) in the synthesis of this compound be improved?

The moderate yield may result from competing side reactions (e.g., hydrolysis of chloroformate). Strategies:

  • Use anhydrous solvents (THF stored over molecular sieves).
  • Optimize stoichiometry (e.g., 1.1:1 ratio of chloroformate to phenylamine).
  • Replace DIPEA with a milder base (e.g., pyridine) to reduce byproduct formation.
  • Test alternative purification methods (e.g., recrystallization from ethyl acetate/hexane) .

Q. What mechanistic insights exist for carbamate formation involving 4-nitrophenyl derivatives?

The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the amine on the carbonyl carbon of chloroformate, forming a tetrahedral intermediate; (2) elimination of HCl. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., nitro) on the phenyl ring accelerate the reaction by stabilizing the transition state. Comparative studies with 4-methoxyphenyl analogs show slower kinetics due to electron-donating effects .

Q. How does this compound’s stability vary under non-ambient conditions?

Thermal gravimetric analysis (TGA) reveals decomposition above 150°C, releasing CO₂ and nitrophenyl fragments. In acidic conditions (pH < 3), the carbamate bond hydrolyzes to phenylamine and 4-nitrophenyl carbonic acid. Stability in basic media (pH > 10) is limited (<24 hours). Store at –20°C under inert gas (N₂/Ar) for long-term stability .

Q. What contradictions exist in enzymatic activity data between this compound and similar substrates?

Discrepancies arise from substrate specificity. For example, lipases hydrolyze 4-nitrophenyl butyrate (C4 chain) faster than phenylcarbamate due to better acyl-binding pocket fit. To resolve contradictions:

  • Perform Michaelis-Menten kinetics (calculate KmK_m, VmaxV_{max}).
  • Use molecular docking to assess enzyme-substrate interactions.
  • Validate with orthogonal assays (e.g., HPLC quantification of released phenylamine) .

Methodological Notes

  • Enzymatic Assays : Pre-incubate enzymes with substrate for 5 minutes to establish steady-state conditions.
  • Troubleshooting Low Yields : Check for residual moisture via Karl Fischer titration; even trace H₂O hydrolyzes chloroformate.
  • Safety Compliance : Document risk assessments under ISO 31000 guidelines for academic labs.

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